molecular formula C10H7NO3 B602223 2-Hydroxyquinoline-4-carboxylic acid CAS No. 84906-81-0

2-Hydroxyquinoline-4-carboxylic acid

Cat. No.: B602223
CAS No.: 84906-81-0
M. Wt: 189.17
InChI Key:
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Description

2-Hydroxyquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H7NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction between isatins and sodium pyruvate under microwave irradiation. Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields .

Properties

IUPAC Name

2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSHNFBQNVGXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166250
Record name Cinchoninic acid, 2-hydroxy-
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15733-89-8, 84906-81-0
Record name 2-Hydroxycinchoninic acid
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Record name 2-Hydroxycinchoninic acid
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Record name 15733-89-8
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Record name Cinchoninic acid, 2-hydroxy-
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Record name 1,2-dihydro-2-oxoquinoline-4-carboxylic acid
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Record name 2-Hydroxyquinoline-4-carboxylic acid
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Record name 2-HYDROXYCINCHONINIC ACID
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Q & A

Q1: What are the typical structural features of metal complexes formed with 2-Hydroxyquinoline-4-carboxylic acid (H2hqc)?

A1: H2hqc commonly acts as a bidentate ligand, coordinating to metal ions like Eu3+ through both the oxygen of the hydroxyl group and the oxygen of the carboxylate group. [, , ]. The resulting complexes can exhibit different geometries around the metal center, such as distorted tricapped trigonal prisms. []. These complexes can further assemble into supramolecular frameworks through hydrogen bonding and π-π stacking interactions. [].

Q2: How does the addition of ancillary ligands like 1,10-phenanthroline (Phen) or triphenylphosphine oxide (TPPO) influence the luminescence properties of Europium-H2hqc complexes?

A2: Incorporating ancillary ligands like Phen and TPPO can significantly enhance the fluorescence intensity of Europium-H2hqc complexes. [, ] This enhancement is attributed to the ancillary ligands' ability to transfer energy to the Eu3+ ion, promoting its characteristic red emissions. Notably, Phen has been observed to be a more effective sensitizer compared to TPPO in these systems. [].

Q3: What role does the carbon chain length of organic bases play in the synthesis and luminescent properties of Europium-H2hqc complexes?

A3: Studies have shown that using organic bases with longer carbon chains during the synthesis of Europium-H2hqc complexes leads to increased fluorescence intensities. [] For example, complexes synthesized with tributylamine exhibited higher fluorescence compared to those synthesized with triethylamine. This suggests that the organic base plays a role in the complex formation and influences the efficiency of energy transfer to the Eu3+ ion. [].

Q4: Can this compound be used in thin film fabrication, and what are the potential applications?

A4: Yes, this compound (HQA) has been successfully used in conjunction with Eu(thd)3 in an atomic/molecular layer deposition (ALD/MLD) process to create luminescent Eu-HQA thin films. [] In these films, HQA acts as a sensitizer, extending the excitation wavelength range up to approximately 400 nm and enabling efficient red Eu3+ luminescence. [] This technology shows promise for applications in bioimaging, especially when combined with nanoplasmonic structures to further enhance emission intensity and enable FRET-based sensing. []

Q5: What synthetic routes are commonly employed for preparing derivatives of this compound, and what are their potential applications?

A5: Several synthetic strategies have been reported for preparing derivatives of this compound. One approach involves reacting isatin with acyclic or cyclic ketones under basic conditions and microwave irradiation, leading to the formation of various quinoline-4-carboxylic acid derivatives. [] Another method utilizes substituted anilines and diethyl ethoxymethylenemalonate to yield 3-aryl-2-hydroxyquinoline-4-carboxylic acids or 2-aryl-3-hydroxyquinoline-4-carboxylic acids through a series of reactions. [] These derivatives, particularly the 3-aryl and 2-aryl substituted ones, have demonstrated potential as antioxidants. [].

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